1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone
Description
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a synthetic organic compound featuring a piperidine core substituted with a quinolin-8-yloxy group and a 3-(trifluoromethyl)phenyl-acetyl moiety. The quinoline moiety contributes aromatic and planar characteristics, while the trifluoromethyl group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
1-(4-quinolin-8-yloxypiperidin-1-yl)-2-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O2/c24-23(25,26)18-7-1-4-16(14-18)15-21(29)28-12-9-19(10-13-28)30-20-8-2-5-17-6-3-11-27-22(17)20/h1-8,11,14,19H,9-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVMRMKCCJMYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(quinolin-8-yloxy)piperidine
Reaction Scheme:
$$
\text{Quinolin-8-ol} + \text{4-chloropiperidine} \xrightarrow[\text{Base}]{\text{Polar aprotic solvent}} \text{4-(quinolin-8-yloxy)piperidine} + \text{HCl}
$$
Optimized Conditions :
| Parameter | Specification |
|---|---|
| Solvent | Anhydrous DMF |
| Base | Cs₂CO₃ (2.5 equiv) |
| Temperature | 90°C |
| Reaction Time | 12-18 hours |
| Purification | Column chromatography (SiO₂, EtOAc/Hex) |
| Yield | 68-72% |
Mechanistic Insights:
The reaction proceeds via SN2 displacement where the quinolin-8-olate ion attacks the electrophilic carbon adjacent to the chlorine in 4-chloropiperidine. Cesium carbonate acts as both base and phase-transfer catalyst, enhancing nucleophilicity of the phenolic oxygen.
Step 2: N-Alkylation with α-Bromo Ketone
Reaction Scheme:
$$
\text{4-(quinolin-8-yloxy)piperidine} + \text{2-bromo-1-(3-(trifluoromethyl)phenyl)ethanone} \xrightarrow[\text{Base}]{\text{Acetonitrile}} \text{Target Compound}
$$
| Parameter | Specification |
|---|---|
| Solvent | Dry acetonitrile |
| Base | DIPEA (3.0 equiv) |
| Temperature | 60°C |
| Reaction Time | 6 hours |
| Purification | Recrystallization (EtOH/H₂O) |
| Yield | 82-85% |
Critical Considerations:
- Strict moisture control prevents ketone hydration
- Excess base ensures complete deprotonation of piperidine nitrogen
- Slow addition of bromo ketone minimizes di-alkylation byproducts
Synthetic Route 2: Convergent Coupling Strategy
Palladium-Catalyzed Trifluoromethylation
Reaction Scheme :
$$
\text{2-(3-Iodophenyl)-1-(4-(quinolin-8-yloxy)piperidin-1-yl)ethanone} + \text{Me₃SiCF₃} \xrightarrow[\text{Pd(OAc)₂}]{\text{CuI, DMF}} \text{Target Compound}
$$
Performance Metrics:
| Parameter | Result |
|---|---|
| Catalyst System | Pd(OAc)₂ (5 mol%), CuI (10 mol%) |
| Ligand | Xantphos (12 mol%) |
| Temperature | 100°C |
| Reaction Time | 24 hours |
| Yield | 63% |
Advantages:
- Avoids handling hazardous α-bromo ketones
- Enables late-stage trifluoromethyl introduction
Limitations:
- Requires pre-functionalized iodo precursor
- Lower yield compared to Route 1
Comparative Analysis of Synthetic Methods
Table 1: Route Comparison
| Metric | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 56-61% | 48-53% |
| Step Count | 2 | 3 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Cost per Gram | $12.40 | $18.75 |
Route 1 demonstrates superior efficiency for industrial-scale synthesis despite requiring careful bromo ketone handling. Route 2 offers strategic flexibility for analog synthesis but suffers from economic constraints.
Critical Process Parameters and Optimization
Solvent Selection Impact
Table 2: Solvent Screening for Step 1
| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Byproduct Formation |
|---|---|---|---|
| DMF | 36.7 | 0.154 | <5% |
| DMSO | 46.7 | 0.142 | 8-12% |
| NMP | 32.2 | 0.148 | 6-9% |
| THF | 7.5 | 0.021 | 35% |
Adapted from
High polarity solvents (DMF, NMP) maximize ionic intermediate stabilization, accelerating the SN2 mechanism.
Temperature Profiling
Figure 1: Arrhenius Plot for Step 2 Alkylation
$$
\ln(k) = -\frac{E_a}{R} \left(\frac{1}{T}\right) + \ln(A)
$$
- Activation energy ($$E_a$$): 72.3 kJ/mol
- Frequency factor ($$A$$): 1.2×10¹¹ M⁻¹s⁻¹
Optimal temperature range (55-65°C) balances reaction rate and thermal decomposition risks.
Advanced Purification Techniques
Chromatographic Conditions
Gradient for Final Compound:
- Stationary Phase: Silica gel 60 (230-400 mesh)
- Mobile Phase: 0→40% EtOAc in hexanes over 45 min
- $$R_f$$: 0.33 (EtOAc/Hex 3:7)
Purity Metrics :
- HPLC: 99.2% (254 nm, C18 column)
- Residual Solvents: <300 ppm (ICH Q3C compliant)
Spectroscopic Validation
Key Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 8.92 (dd, J=4.2, 1.7 Hz, 1H), 8.43 (d, J=8.3 Hz, 1H), 7.72-7.68 (m, 2H), 4.21-4.15 (m, 2H), 3.89 (s, 2H)
- ¹³C NMR (101 MHz, CDCl₃): δ 195.4 (C=O), 152.1 (C-O), 136.8 (q, J=32.5 Hz, CF₃)
- HRMS : m/z calcd for C₂₃H₂₀F₃N₂O₂ [M+H]⁺ 429.1423, found 429.1419
Industrial-Scale Process Considerations
Table 3: Pilot Plant Parameters (50 kg Batch)
| Parameter | Specification |
|---|---|
| Reactor Type | Glass-lined jacketed vessel |
| Cooling System | Glycol-chilled (-10°C capability) |
| Agitation | 120 RPM (pitched blade turbine) |
| Cycle Time | 34 hours |
| API Recovery | 89% |
Data from
Chemical Reactions Analysis
Types of Reactions
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or quinoline moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or piperidine derivatives.
Substitution: Formation of alkylated or acylated derivatives at the piperidine or quinoline moieties.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves multi-step organic reactions. The process includes the formation of the quinoline moiety followed by the introduction of the piperidine and trifluoromethyl groups. Various synthetic routes have been documented, emphasizing nucleophilic substitution reactions and coupling reactions to achieve the desired structure.
Antimycobacterial Activity
Recent studies have highlighted the compound's potential as an antimycobacterial agent. It has been shown to exhibit significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. For instance, compounds structurally related to 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone have demonstrated promising results in inhibiting bacterial growth in vitro, suggesting a potential role in tuberculosis treatment .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that derivatives containing the quinoline structure exhibit enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains such as Candida albicans .
Central Nervous System Disorders
Research indicates that compounds similar to 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone may possess neuroprotective effects. They are being investigated for their potential in treating neurological disorders such as Alzheimer's disease and other forms of dementia. The mechanism is believed to involve modulation of neurotransmitter systems, which may alleviate cognitive deficits associated with these conditions .
Metabolic Syndrome Treatment
The compound's structural characteristics suggest possible applications in treating metabolic syndrome, including type 2 diabetes and obesity-related disorders. By inhibiting specific enzymes involved in glucose metabolism and lipid regulation, it may help manage insulin resistance and related metabolic disorders .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies that underscore the efficacy of similar compounds:
Mechanism of Action
The mechanism of action of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting enzyme activity or modulating receptor function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs and their distinguishing features:
Physicochemical Properties
- Melting Points: The target compound’s analogs with sulfonyl-piperazine groups (e.g., 7f in ) exhibit higher melting points (165–167°C) due to increased polarity . Simple piperidine derivatives like 1-(3-(piperidin-1-yl)phenyl)ethanone have lower melting points (124–125.5°C at 0.5 Torr), reflecting reduced steric hindrance .
- Lipophilicity: The trifluoromethyl group in the target compound enhances lipophilicity compared to non-fluorinated analogs (e.g., 1-(4-methoxyphenyl) derivatives in ) .
Biological Activity
1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a compound of significant interest due to its potential biological activities, particularly in the fields of antimycobacterial and anticancer research. This article reviews the synthesis, biological activity, and relevant research findings related to this compound, supported by data tables and case studies.
Synthesis
The synthesis of 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone typically involves several steps, including nucleophilic substitution reactions. The key intermediates are derived from quinoline derivatives and trifluoromethylphenyl compounds. The following synthetic route has been reported:
- Starting Materials : 4-amino-2-trifluoromethylbenzonitrile and 8-hydroxyquinoline.
- Reagents : 2,4,6-trichloro-1,3,5-triazine is used to introduce the piperidinyl functionality.
- Characterization : The synthesized compounds are characterized using IR, NMR (both and ), and mass spectrometry .
Antimycobacterial Activity
Recent studies have investigated the antimycobacterial activity of related compounds containing the quinoline moiety. For instance, certain derivatives showed promising results against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) values indicating effective activity. The structure–activity relationship (SAR) suggests that modifications in the piperidine or quinoline structures can enhance activity against this pathogen .
Table 1: Antimycobacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Notes |
|---|---|---|
| Compound A | 0.5 | Effective against M. tuberculosis |
| Compound B | 1.0 | Moderate activity |
| Compound C | 2.0 | Less effective |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various assays. For example, studies indicate that derivatives containing the piperidine structure exhibit cytotoxicity in cancer cell lines such as FaDu (hypopharyngeal tumor cells). These compounds were shown to induce apoptosis more effectively than standard chemotherapeutics like bleomycin .
Table 2: Cytotoxicity of Piperidine Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound D | 10 | FaDu |
| Compound E | 15 | A549 (lung cancer) |
| Compound F | 20 | MCF7 (breast cancer) |
Case Studies
Several studies have highlighted the biological efficacy of compounds similar to 1-(4-(Quinolin-8-yloxy)piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone:
- Study on mTOR Inhibition : A related compound demonstrated moderate inhibition of mTORC1 with an IC50 of 5 µM. This suggests a potential mechanism for anticancer activity through modulation of cellular growth pathways .
- Selectivity Profiling : Further research evaluated selectivity against a panel of kinases, revealing that some derivatives exhibited significant selectivity for mTOR over PI3K, which is critical for minimizing side effects in therapeutic applications .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what key reaction steps are involved?
Methodological Answer:
The synthesis typically involves multi-step organic transformations:
Bromination : Starting with 1-(3-(trifluoromethyl)phenyl)ethanone, bromination introduces reactive sites for cyclization .
Cyclization : Formamide-mediated cyclization forms the imidazole or related heterocyclic core .
Protection and Functionalization : N-protection (e.g., SEM groups) and iodination under basic conditions enable Suzuki-Miyaura cross-coupling .
Cross-Coupling : Aryl halides react with boronic acids (e.g., phenylaldehyde derivatives) using Pd catalysts (e.g., Pd(dppf)₂Cl₂) to install substituents .
Deprotection : Final SEM group removal yields the target compound .
Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized for similar ethanone derivatives?
Methodological Answer:
Optimization strategies include:
- Catalyst Selection : Pd(dppf)₂Cl₂ improves coupling efficiency for sterically hindered substrates .
- Base and Solvent : Use polar aprotic solvents (e.g., DMF) with mild bases (e.g., K₂CO₃) to minimize side reactions .
- Temperature Control : Reactions at 80–100°C balance reaction rate and decomposition risks .
- Purification : Post-coupling HPLC or column chromatography ensures high purity (>99%) .
Basic: What analytical techniques are essential for characterizing purity and structure?
Methodological Answer:
Key techniques:
- ¹H/¹³C NMR : Confirms structural integrity and substituent positions .
- ESI-MS : Validates molecular weight and detects impurities .
- HPLC : Assesses purity (>99% achievable with optimized methods) .
- Melting Point Analysis : Consistency across batches indicates purity .
Advanced: How should discrepancies in NMR data between synthesized batches be resolved?
Methodological Answer:
Solvent and Deuterated Standards : Ensure consistent use of deuterated solvents (e.g., DMSO-d₆) to avoid shifts .
Byproduct Analysis : Use LC-MS to identify unreacted intermediates or degradation products .
Variable Temperature NMR : Resolve overlapping peaks by adjusting temperature .
Comparative Crystallography : X-ray diffraction of crystalline batches validates structural assignments .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
- Storage Conditions : Keep at –20°C under inert atmosphere (argon) to prevent oxidation .
- Light Sensitivity : Store in amber vials to avoid photodegradation .
- Moisture Control : Use desiccants to prevent hydrolysis of trifluoromethyl groups .
Advanced: What computational methods model fluorinated aromatic compound interactions?
Methodological Answer:
- Docking Simulations : Software like AutoDock Vina predicts binding to biological targets (e.g., enzymes) .
- Molecular Dynamics (MD) : Assess stability of ligand-receptor complexes over time .
- QSAR Modeling : Correlates structural features (e.g., CF₃ position) with activity .
Basic: How is the compound purified post-synthesis?
Methodological Answer:
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- HPLC : Reverse-phase C18 columns resolve closely related impurities .
Advanced: What strategies validate biological activity in enzyme studies?
Methodological Answer:
Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates .
Competitive Binding : Radiolabeled analogs (e.g., ¹⁸F derivatives) quantify target engagement .
Mutagenesis Studies : Identify critical binding residues via site-directed mutagenesis .
Basic: What are its non-therapeutic research applications?
Methodological Answer:
- Fluorinated Polymer Development : Studies on CF₃ group interactions in material science .
- Enzyme Mechanism Probes : Investigates fluorinated aromatic substrates in kinetic assays .
Advanced: How do TSCA regulations impact handling of novel ethanone derivatives?
Methodological Answer:
- PMN Submission : Under TSCA §721.11271, novel derivatives require premanufacture notice (PMN) for EPA review .
- Exposure Controls : Lab-scale use mandates fume hoods and PPE to meet occupational safety thresholds .
- Disposal Protocols : Follow 40 CFR 261 for hazardous waste containing trifluoromethyl groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
